molecular formula C22H22O12 B13730113 Isorhamnetin 3-O-galactoside

Isorhamnetin 3-O-galactoside

Cat. No.: B13730113
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-OMUJUXNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-galactoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis are pH 7.0 and 45°C, with a 1.5-hour half-life at 45°C .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Artemisia capillaris Thunberg. The extraction process includes homogenizing the plant material, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin 3-O-galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include different derivatives of isorhamnetin, such as isorhamnetin-3-O-rhamnoside and isorhamnetin-3-O-robinobioside .

Scientific Research Applications

Comparison with Similar Compounds

Isorhamnetin 3-O-galactoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other isorhamnetin derivatives. Similar compounds include:

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22?/m1/s1

InChI Key

CQLRUIIRRZYHHS-OMUJUXNISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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